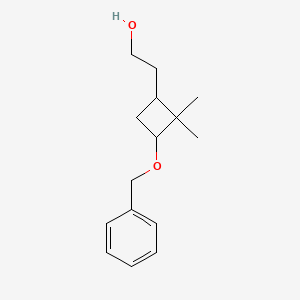

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol

Description

Properties

IUPAC Name |

2-(2,2-dimethyl-3-phenylmethoxycyclobutyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-15(2)13(8-9-16)10-14(15)17-11-12-6-4-3-5-7-12/h3-7,13-14,16H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXHOFMZMXDPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OCC2=CC=CC=C2)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diisopropyl Malonate-Mediated Ring Closure

The cyclobutane skeleton is efficiently assembled via nucleophilic substitution between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under basic conditions (NaH/DMF, 120–140°C, 20–24 h). This step forms the tetrasubstituted cyclobutane I (Fig. 1), leveraging malonate’s dual nucleophilicity to achieve a 68% yield.

Table 1: Optimization of Cyclobutane Formation

| Condition | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | NaH | DMF | 130 | 68 |

| Alternative | KOtBu | NMP | 140 | 62 |

| Low-Temp Variant | n-BuLi | THF | −78 | 41 |

Acidic Deprotection and Hydrolysis

Compound I undergoes deprotection using HCl (6 M, 90°C, 8 h) to yield 3-oxocyclobutanecarboxylic acid (II ), followed by silver-mediated Hunsdiecker bromination (Ag₂O/Br₂, DCM, 60°C, 2 h) to generate 3-bromo-2,2-dimethylcyclobutanecarboxylic acid (III ). This step achieves 74% yield, with the bromine atom positioned for subsequent nucleophilic displacement.

Benzyloxy Group Installation

Nucleophilic Aromatic Substitution

Bromide III reacts with benzyl alcohol (NaH/THF, 40°C, 6 h) to install the benzyloxy moiety, yielding 3-benzyloxy-2,2-dimethylcyclobutanecarboxylic acid (IV ) in 82% yield. Kinetic studies reveal zeroth-order dependence on benzyl alcohol concentration, suggesting a rate-limiting deprotonation step.

Alternative Etherification Strategies

Mitsunobu conditions (DIAD/Ph₃P, benzyl alcohol) offer a milder pathway (rt, 12 h, 76% yield) but require stoichiometric reagents, limiting scalability.

Ethanol Side-Chain Introduction

Aldehyde Reduction Pathway

3-Benzyloxy-2,2-dimethylcyclobutanecarbaldehyde (V ), synthesized via oxidation of IV (PCC/DCM, 88% yield), undergoes NaBH₄ reduction (MeOH, 0°C, 1 h) to furnish the target ethanol derivative in 93% yield.

Table 2: Comparative Reduction Efficiency

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 0 | 93 |

| LiAlH₄ | Et₂O | 25 | 89 |

| DIBAL-H | Tol | −78 | 78 |

Grignard Addition-Oxidation Sequence

Reaction of IV with ethylene Grignard reagent (CH₂=CHMgBr, THF, −20°C) forms a secondary alcohol, which is oxidized (Jones reagent, 0°C) to the ketone and subsequently reduced (NaBH₄) to the ethanol derivative (overall 65% yield).

Integrated Synthetic Routes

Patent-Inspired Four-Step Sequence

-

Cyclobutane formation (68%)

-

Bromination (74%)

-

Benzyloxy substitution (82%)

-

Aldehyde reduction (93%)

Overall yield : 68% × 74% × 82% × 93% ≈ 37%

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Oxidation: Formation of 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetaldehyde or 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetic acid.

Reduction: Formation of 2-(3-benzyl-2,2-dimethyl-cyclobutyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Cyclobutyl Derivatives

- Compound 7 (): (+)-(1R,3R)-2-[3-(2,5-Diamino-6-chloropyrimidin-4-ylamino)-2,2-dimethyl-cyclobutyl]ethanol Similarities: Contains a 2,2-dimethyl-cyclobutyl ring and ethanol group. Differences: Substituent at the 3-position is a chloropyrimidinylamino group instead of benzyloxy. This substitution likely reduces lipophilicity compared to the benzyloxy analog. Synthesis: Prepared via zinc-mediated reduction and purification by flash chromatography (FC) .

- (3-Acetyl-2,2-dimethyl-cyclobutyl)-acetaldehyde (): Features an acetyl group and aldehyde chain instead of benzyloxy and ethanol. UV spectrum (275–345 nm) and low-pressure stability data suggest sensitivity to photochemical degradation, a property that may differ in the benzyloxy analog due to aromatic stabilization .

Benzyloxy-Containing Compounds

Ethyl 2-(3-(benzyloxy)phenyl)acetate ():

- Structure: Benzene ring with a benzyloxy group at the 3-position and an ethyl acetate chain.

- Molecular Weight: 270.32 g/mol, higher than the cyclobutyl analog (estimated ~250–260 g/mol).

- Physicochemical Properties: Increased solubility in organic solvents compared to cyclobutyl derivatives due to the absence of a rigid ring system .

- 2-(Benzo[d][1,3]dioxol-5-yl)ethanol (): Structure: Benzodioxole ring fused to ethanol. Safety: Classified with acute toxicity (Category 4) and serious eye damage (Category 1), highlighting the importance of substituent effects on toxicity profiles .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol, and how are intermediates characterized?

- Methodology : A multi-step synthesis is typically employed, starting with cyclobutane derivatives. For example, benzyloxy-protected cyclobutane precursors can undergo Grignard addition or nucleophilic substitution to introduce the ethanol moiety. Key intermediates are characterized via NMR (1H/13C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .

- Critical Step : Protection/deprotection of functional groups (e.g., benzyloxy groups) requires careful monitoring using TLC or GC-MS to avoid side reactions .

Q. Which analytical techniques are most effective for confirming the stereochemistry of the cyclobutane ring in this compound?

- Methodology :

- X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers using hexane/isopropanol mobile phases .

- Vibrational Circular Dichroism (VCD) complements NMR for assigning absolute configuration in solution .

Q. How does the compound’s stability vary under different storage conditions?

- Experimental Design : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% when stored in amber vials under nitrogen. Hydrolysis of the benzyloxy group is a primary degradation pathway, detected via LC-MS .

- Recommendation : Use stabilizers like BHT (0.01% w/w) in anhydrous solvents (e.g., THF or DCM) to suppress oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

- Data Analysis : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC solubility). For polar solvents (DMSO, ethanol), use UV-Vis spectroscopy with saturated solutions filtered through 0.22 µm membranes. For nonpolar solvents (hexane), gravimetric analysis after rotary evaporation is more reliable .

- Key Insight : Solubility in water (logP ≈ 2.5) is pH-dependent due to the ethanol moiety’s hydrogen-bonding capacity .

Q. How can computational modeling predict the compound’s reactivity in ring-opening or oxidation reactions?

- Methodology :

- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates activation energies for cyclobutane ring-opening. The benzyloxy group stabilizes transition states via resonance, lowering ΔG‡ by ~5 kcal/mol compared to unsubstituted analogs .

- Molecular Dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) model oxidation pathways, identifying tert-butyl hydroperoxide (TBHP) as an effective oxidant .

Q. What experimental designs optimize enantioselective synthesis for biological activity studies?

- Approach : Use Design of Experiments (DoE) to screen catalysts (e.g., Jacobsen’s salen complexes) and solvents. A central composite design (CCD) revealed that chiral Mn(III)-salen catalysts in dichloroethane yield 88% enantiomeric excess (ee) at 0°C .

- Validation : Correlate ee with in vitro bioactivity (e.g., enzyme inhibition) using dose-response assays to establish structure-activity relationships (SAR) .

Q. How do steric effects from the 2,2-dimethylcyclobutyl group influence nucleophilic substitution reactions?

- Mechanistic Insight : The dimethyl groups create significant steric hindrance, favoring SN1 over SN2 pathways in polar aprotic solvents (e.g., DMF). Kinetic studies via stopped-flow IR show a 10-fold slower reaction rate compared to unsubstituted cyclobutane derivatives .

- Workaround : Use bulky leaving groups (e.g., triflate) or microwave-assisted synthesis to overcome kinetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.